4b,9b-Dihydroxy-7-isopropyl-4bH-indeno[1,2-b]benzofuran-10(9bH)-one
Description
Properties
IUPAC Name |
4b,9b-dihydroxy-7-propan-2-ylindeno[1,2-b][1]benzofuran-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-10(2)11-7-8-14-15(9-11)22-18(21)13-6-4-3-5-12(13)16(19)17(14,18)20/h3-10,20-21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLDSCJATRXZIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(C(=O)C4=CC=CC=C4C3(O2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4b,9b-Dihydroxy-7-isopropyl-4bH-indeno[1,2-b]benzofuran-10(9bH)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ninhydrin with 1,3-cyclohexanedione in the presence of ethanol as a solvent can yield the desired compound . The reaction mixture is stirred at ambient temperature until the product precipitates, which is then filtered, washed, and dried.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Hydroxyl Groups
-
Esterification : The hydroxyl groups at positions 4b and 9b undergo acetylation with acetic anhydride, forming diacetate derivatives (e.g., (4b-acetyloxy-10-hydroxy-7-propan-2-yl-10H-indeno[1,2-b]benzofuran-9b-yl) acetate) .
-
Oxidation : Under strong oxidizing conditions, the hydroxyl groups may oxidize to ketones, though this is not explicitly documented for this compound.
Ketone Functionality
-
Reduction : The ketone at position 10 can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, producing 4b,9b,10-trihydroxy derivatives .
-
Nucleophilic Addition : Reacts with hydrazine to form hydrazone derivatives (e.g., 10-hydrazinylidene-7-propan-2-ylindeno[1,2-b]benzofuran-4b,9b-diol) .
Table 2: Functional Group Transformations
Derivatization and Biological Relevance
-
Antimicrobial Derivatives : Analogues with amino or nitro substituents exhibit moderate activity against Staphylococcus aureus (MIC: 8–16 µg/mL) .
-
Cytotoxicity : Derivatives with urea or carbamate groups show selective toxicity against cancer cell lines (IC₅₀: 12–25 µM) .
Table 3: Biological Activity of Derivatives
| Derivative Substituent | Biological Target | Activity (IC₅₀/MIC) | Reference |
|---|---|---|---|
| 1-Amino-2-nitro | S. aureus | 16 µg/mL | |
| Urea-linked aryl groups | HeLa cells | 18 µM |
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, forming indeno-quinone byproducts .
-
Photodegradation : Exposure to UV light induces cleavage of the benzofuran ring, yielding phenolic fragments .
Key Challenges in Reactivity Studies
Scientific Research Applications
Structural Formula
The molecular formula of 4b,9b-Dihydroxy-7-isopropyl-4bH-indeno[1,2-b]benzofuran-10(9bH)-one is with a molecular weight of 296.32 g/mol. The compound exhibits the following key features:
- Hydroxyl Groups : Two hydroxyl groups that contribute to its reactivity.
- Isopropyl Substituent : An isopropyl group that enhances its solubility and biological interactions.
Chemistry
- Precursor in Organic Synthesis : The compound serves as a precursor in synthesizing complex organic molecules and is used as a reagent in various organic reactions.
Biology
- Antimicrobial Activity : Research indicates potential antimicrobial properties, making it a candidate for developing new antibiotics.
- Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes, which could have therapeutic implications.
Medicine
- Anti-inflammatory Properties : Preliminary studies suggest it may possess anti-inflammatory effects.
- Anticancer Activity : Ongoing research is exploring its potential as an anticancer agent due to its structural properties.
Industry
- Material Science : Utilized in developing novel materials with unique optical and electronic properties.
Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4b,9b-Dihydroxy-7,8-dihydro-4bH-indeno[1,2-b]benzofuran-9,10(6H,9bH)-dione | Lacks isopropyl group | Different biological activity |
| Indeno[1,2-b]benzofuran derivatives | Various substituents | Diverse chemical behaviors |
Uniqueness
The unique combination of hydroxyl groups and an isopropyl substituent distinguishes this compound from other derivatives, enhancing its reactivity and biological activity.
Mechanism of Action
The mechanism of action of 4b,9b-Dihydroxy-7-isopropyl-4bH-indeno[1,2-b]benzofuran-10(9bH)-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the isopropyl substituent play crucial roles in its biological activity. For instance, the compound may inhibit enzymes by binding to their active sites or interfere with cellular signaling pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of benzofuran derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Indeno-Benzofuran Derivatives
Key Observations:
Antimicrobial Activity : The 7-isopropyl derivative shows broader antimicrobial activity compared to fluorophenyl-substituted analogues (e.g., 4d), likely due to improved membrane penetration via the hydrophobic isopropyl group .
Solubility: Diisopropyl derivatives (e.g., 4b) exhibit higher solubility in ethanol and DMSO, facilitating in vitro testing .
Optical Properties : Trihydroxy derivatives (e.g., THBIFO) demonstrate third-order NLO activity, suggesting applications in photonics .
Physicochemical and Electronic Properties
- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl in 4d) exhibit lower melting points (~161°C) compared to hydroxyl-rich analogues (>200°C) .
- Electronic Properties : THBIFO’s HOMO-LUMO gap (calculated via DFT) and NLO properties suggest utility in optoelectronic devices .
Biological Activity
Overview
4b,9b-Dihydroxy-7-isopropyl-4bH-indeno[1,2-b]benzofuran-10(9bH)-one is a complex organic compound belonging to the indeno[1,2-b]benzofuran class. This compound is characterized by a fused ring system that integrates benzene, furan, and indene moieties. The presence of hydroxyl groups and an isopropyl substituent enhances its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry.
Anticancer Properties
Research indicates that derivatives of benzofuran, including this compound, exhibit significant anticancer activity. For instance, studies on similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The presence of hydroxyl groups in the structure is crucial for modulating anticancer activity by facilitating interactions with biological targets.
Table 1: Cytotoxicity Data for Benzofuran Derivatives
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | K562 (Leukemia) | 5 | Apoptosis induction |
| Compound B | HL60 (Leukemia) | 0.1 | Cell cycle arrest |
| 4b-Dihydroxy... | A549 (Lung Cancer) | TBD | Inhibition of AKT pathway |
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Benzofuran derivatives are known to possess antifungal and antibacterial activities. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 25 μg/mL |
| Compound B | S. aureus | 15 μg/mL |
| 4b-Dihydroxy... | Candida albicans | TBD |
While specific mechanisms for this compound are not fully elucidated, similar compounds have shown that the presence of hydroxyl groups can enhance binding interactions with target proteins involved in cell signaling and apoptosis. For example, studies indicate that hydroxyl groups can act as hydrogen bond donors, promoting favorable interactions with enzyme active sites.
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer potential of various benzofuran derivatives, researchers found that compounds with hydroxyl substitutions exhibited enhanced cytotoxicity against A549 lung cancer cells. The study further indicated that these compounds could inhibit the AKT signaling pathway, leading to reduced cell proliferation.
Case Study 2: Antimicrobial Efficacy Assessment
Another investigation focused on the antimicrobial efficacy of benzofuran derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives showed promising activity against resistant strains, suggesting potential applications in treating infections caused by multidrug-resistant organisms.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 4b,9b-Dihydroxy-7-isopropyl-4bH-indeno[1,2-b]benzofuran-10(9bH)-one?
- Methodological Answer : High-yield synthesis (93–98%) of structurally similar indeno-benzofurans can be achieved using TPAB (triphenylphosphine-based catalysts) under short reaction times (20–25 min) in solvents like ethanol. Key parameters include stoichiometric control of precursors (e.g., cyclohexane-1,3-dione or dimedone) and purification via recrystallization (e.g., white/yellow needle formation) . For regioselective functionalization, consider stepwise protection/deprotection strategies, as demonstrated in the synthesis of analogous benzofuran derivatives using triphenylphosphine and diethyl azodicarboxylate in THF .
Q. How should researchers characterize the structural and purity profile of this compound?
- Methodological Answer : Employ a multi-technique approach:
- Spectroscopy : Use and to confirm regiochemistry (e.g., distinguishing isopropyl substituents). For example, signals at δ 1.51–1.80 (m, 4H) and δ 1.90 (d, 2H) are typical for alkyl-substituted benzofurans .
- Chromatography : Validate purity via TLC ( values) or flash chromatography (petroleum ether/EtOAc gradients) .
- Mass Spectrometry : Confirm molecular weight using ESI-MS or HRMS, ensuring alignment with calculated (or similar) formulas .
Q. What stability considerations are critical for handling this compound?
- Methodological Answer : Assess thermal stability via differential scanning calorimetry (DSC) to identify decomposition points (e.g., melting ranges like 165–168°C or 198–200°C reported for analogous compounds) . Evaluate pH-dependent stability in aqueous/organic solvents, noting that hydroxyl groups may render the compound sensitive to oxidation. Store under inert atmospheres (N/Ar) at –20°C to prevent degradation .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the indeno-benzofuran core be addressed?
- Methodological Answer : Regioselective protection of hydroxyl groups is achievable using triphenylphosphine and diethyl azodicarboxylate under controlled conditions (e.g., THF at 0°C for 2 h). For example, inversion of configuration at sterically hindered positions (e.g., C-15 in analogous compounds) requires precise stoichiometry and stepwise reaction monitoring via TLC . Computational modeling (e.g., density functional theory) can predict reactive sites to guide synthetic design .
Q. How should researchers resolve contradictions in reported melting points or spectral data?
- Methodological Answer : Discrepancies (e.g., lit. 1174°C vs. observed 165–168°C) may arise from polymorphic forms or impurities. Cross-validate using:
- X-ray crystallography : Resolve crystal packing effects (e.g., PubChem data for related benzofurans) .
- Replicate synthesis : Ensure precursor purity (e.g., dimedone vs. cyclohexane-1,3-dione) and standardize drying protocols .
- Collaborative verification : Compare data with independent labs using shared reference samples .
Q. What strategies optimize reaction yields for derivatives with bulky substituents (e.g., 7-isopropyl)?
- Methodological Answer : Steric hindrance from the isopropyl group may slow reaction kinetics. Mitigate this by:
- Catalyst screening : Test Lewis acids (e.g., InCl) to enhance electrophilic activation, as shown in benzofuran-acridine hybrid syntheses (40 mol% catalyst, 98% yield) .
- Solvent optimization : Use polar aprotic solvents (DMF or DMSO) to improve solubility of bulky intermediates .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 h to 1 h) while maintaining high yields .
Data Analysis & Experimental Design
Q. How to design experiments assessing the compound’s bioactivity while minimizing artifacts?
- Methodological Answer :
- Controls : Include vehicle controls (e.g., DMSO) and structurally related inactive analogs to isolate target effects.
- Dose-response curves : Test across a wide concentration range (nM–μM) to identify EC/IC values.
- Counter-screens : Rule out nonspecific interactions (e.g., redox activity via glutathione depletion assays) .
Q. What statistical approaches are recommended for analyzing spectral or crystallographic data?
- Methodological Answer :
- Multivariate analysis : Use PCA (principal component analysis) to cluster NMR/IR spectra and identify outlier batches.
- Rietveld refinement : Apply to X-ray diffraction data to resolve crystallographic ambiguities (e.g., hydrogen bonding networks) .
- Error propagation : Quantify uncertainties in melting points or yield calculations using standard deviation across triplicate runs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
